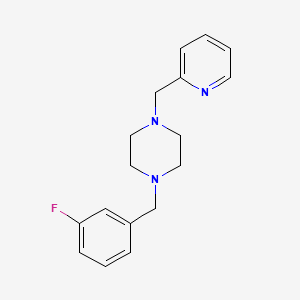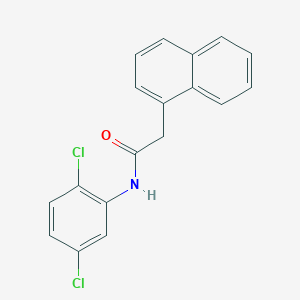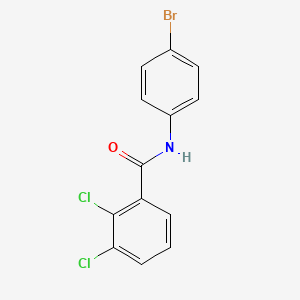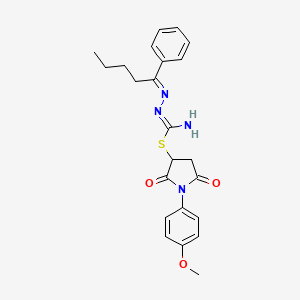
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as FMA, is a chemical compound that has gained significant interest in the scientific community due to its potential as a pharmacological tool. FMA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
作用机制
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes. This compound has been shown to have similar effects to other CB1 receptor agonists such as THC, but with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that this compound can reduce pain sensitivity, increase appetite, and improve memory function. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide is its selectivity for the CB1 receptor, which allows for the specific study of CB1 receptor function. This compound has also been shown to have fewer side effects compared to other CB1 receptor agonists such as THC. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in animal models of various diseases such as epilepsy and anxiety disorders. This compound may also have potential as a therapeutic agent for the treatment of various neurological disorders. Further research is needed to fully understand the potential of this compound as a pharmacological tool.
合成方法
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzylamine to form 4-fluoro-N-(2-methoxybenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
科学研究应用
3-(4-fluorophenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a pharmacological tool in various scientific research applications. One of the main areas of interest is its use as a probe for studying the function of the cannabinoid CB1 receptor. This compound has been shown to bind selectively to the CB1 receptor, which is involved in various physiological processes such as pain, appetite, and memory. This compound has also been used to study the effects of CB1 receptor activation on synaptic transmission and plasticity in the brain.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKPOAKIVVETRG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)




![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)


![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)